3-[(Furan-2-ylmethyl)-amino]-propan-1-ol
Overview
Description
3-[(Furan-2-ylmethyl)-amino]-propan-1-ol is an organic compound with the molecular formula C8H13NO2 It features a furan ring attached to a propanol chain via an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol typically involves the reaction of furan-2-ylmethanamine with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of furan-2-ylmethanamine attacks the carbon atom of 3-chloropropanol, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols with different functional groups.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2-ylmethanal or furan-2-ylmethanoic acid.
Reduction: Furan-2-ylmethanamine or furan-2-ylmethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanamine: A precursor in the synthesis of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol.
Furan-2-ylmethanol: A related compound with a hydroxyl group instead of an amino group.
Furan-2-ylmethanal: An oxidation product of furan-2-ylmethanamine.
Uniqueness
This compound is unique due to the presence of both a furan ring and a propanol chain, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(furan-2-ylmethylamino)propan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-5-2-4-9-7-8-3-1-6-11-8/h1,3,6,9-10H,2,4-5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMRAPBPWXKDNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963211 | |
Record name | 3-{[(Furan-2-yl)methyl]amino}propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137788-52-4, 4439-22-9 | |
Record name | 3-[(2-Furanylmethyl)amino]-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137788-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-{[(Furan-2-yl)methyl]amino}propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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